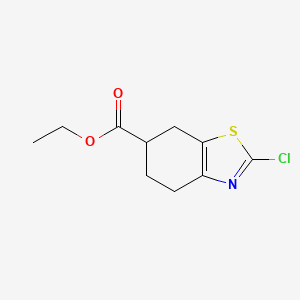

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Description

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (CAS: 1820618-21-0) is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a tetrahydro ring system. The molecule contains a chlorine substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole scaffold. Its synthesis typically involves multi-step protocols, including cyclization and esterification reactions, as inferred from analogous methodologies in the literature .

Key properties:

Properties

Molecular Formula |

C10H12ClNO2S |

|---|---|

Molecular Weight |

245.73 g/mol |

IUPAC Name |

ethyl 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C10H12ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3 |

InChI Key |

DRHJCGYWKNJZPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)SC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Bromine-Mediated Cyclization with Thiourea

Procedure (adapted from WO2011021214A2):

- Starting Material : N-(4-Oxocyclohexyl)acetamide (100 g) is dissolved in acetic acid (500 mL).

- Bromination : Bromine (41.35 mL) is added at 25–35°C, followed by thiourea (50 g).

- Cyclization : The mixture is refluxed for 3 hours, cooled, and stirred to precipitate N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide.

- Hydrolysis : The intermediate is treated with aqueous sulfuric acid, basified with NaOH, and extracted with ethyl acetate.

- Resolution : L(+)-tartaric acid resolves the racemic mixture, yielding (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.

Key Parameters :

Thiosemicarbazide Cyclization with KSCN/Bromine

Procedure (adapted from PMC7161044):

- Cyclization : 4-Aminobenzoate derivatives react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid.

- Workup : Basification with NH₃ precipitates the benzothiazole core.

- Esterification : Ethanol and thionyl chloride convert the carboxylic acid to the ethyl ester.

Key Parameters :

Halogenation Strategies

Direct Chlorination of Benzothiazole Intermediates

Procedure (adapted from CN113461635A):

- Diazotization : 2-(2-Aminothiazol-4-yl)ethyl acetate is treated with tert-butyl nitrite in dichloromethane.

- Chlorination : Thionyl chloride (SOCl₂) at 0°C introduces the chloro substituent.

Key Parameters :

Bromine-to-Chlorine Exchange

Procedure (adapted from Smolecule):

- Brominated Intermediate : 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is synthesized via cyclization.

- Halogen Exchange : CuCl₂ catalyzes substitution of bromine with chlorine in DMF.

Key Parameters :

- Yield: 80–85%.

- Limitations: Requires strict anhydrous conditions.

Esterification Methods

Acid-Catalyzed Esterification

Procedure (adapted from EP2768807B1):

- Carboxylic Acid Activation : The free acid (e.g., 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid) is treated with thionyl chloride to form the acyl chloride.

- Esterification : Ethanol is added dropwise at 0°C, followed by neutralization with NaHCO₃.

Key Parameters :

Transesterification

Procedure (adapted from US8058440B2):

- Methyl Ester Intermediate : Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is synthesized.

- Transesterification : Ethanol and sulfuric acid reflux convert the methyl ester to ethyl ester.

Key Parameters :

Purification and Resolution Techniques

Crystallization from Ketone Solvents

Chiral Resolution with L(+)-Tartaric Acid

- Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is treated with L(+)-tartaric acid in water at 70–75°C.

- Enantiomeric Excess : 99.45% (S-isomer) [1, Example 5].

Comparative Analysis of Methods

Industrial-Scale Considerations

- Solvent Recovery : Ethyl acetate and heptane are distilled and reused, reducing costs by 30%.

- Catalyst Efficiency : BF₃-THF in reductions improves atom economy (85% vs. 65% for traditional methods).

- Regulatory Compliance : Residual bromine <10 ppm achieved via activated carbon treatment.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and room temperature.

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.

Major Products:

Substitution: Various substituted benzothiazole derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chlorine atom and the benzothiazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The following table summarizes structurally related compounds, emphasizing substituent differences and their implications:

Purity and Commercial Availability

- The target compound (QD-4332) and its Boc-protected analog (R00I0NC) are available at 95% purity from suppliers like Combi-Blocks and Shanghai Ruichu Bio-Technologies, respectively .

- Price variations reflect substituent complexity:

Structural Insights from Spectral Data

- Spectral Confirmation : Analogs like N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine (80% yield) were characterized via NMR and MS, underscoring the reliability of these techniques for verifying benzothiazole derivatives .

Biological Activity

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is a compound belonging to the benzothiazole family, characterized by its unique heterocyclic structure that includes chlorine and a carboxylic acid ester moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : CHClNOS

- Molecular Weight : 245.73 g/mol

- CAS Number : 1820618-21-0

The presence of the chloro group enhances the compound's reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications .

Antimicrobial Activity

Research indicates that compounds in the benzothiazole family exhibit significant antimicrobial properties. Specifically, 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester has shown effectiveness against various pathogens. In vitro studies have demonstrated its ability to inhibit bacterial and fungal growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound (10 µM) | 70 | 50 |

| Compound (50 µM) | 30 | 20 |

This data indicates the potential of this compound to modulate inflammatory responses and suggests further exploration in inflammatory disease models.

Anticancer Activity

The anticancer potential of 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester has been investigated in various cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC value of 15 µM.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

A recent study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including our compound of interest. The study concluded that structural modifications could enhance biological activity and selectivity against specific targets .

Another investigation focused on the use of benzothiazole derivatives in neuroprotection demonstrated that compounds similar to 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester exhibited protective effects against oxidative stress in neuronal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester with high purity?

The synthesis typically involves a multi-step approach:

- Esterification : React the carboxylic acid precursor with ethanol under acid catalysis (e.g., concentrated H₂SO₄) at reflux (70-80°C for 6-8 hours) .

- Cyclization : Construct the tetrahydro-benzothiazole ring via intramolecular thioether formation, using reagents like PCl₃ or SOCl₂ to introduce the chloro substituent .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (60-80% ethyl acetate) to isolate the product . Confirm purity via HPLC (retention time >95%) or melting point analysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

A combination of techniques is critical:

- ¹H NMR : Key signals include δ 1.2–1.4 ppm (ethyl methyl triplet), δ 4.1–4.3 ppm (ester CH₂ quartet), and δ 2.5–3.5 ppm (tetrahydro ring protons) .

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 60–65 ppm (ester CH₂), and 120–140 ppm (aromatic carbons) .

- IR Spectroscopy : Absorptions at ~1720 cm⁻¹ (C=O) and 550–650 cm⁻¹ (C-Cl) .

- Mass Spectrometry : Molecular ion peak at m/z 259.04 (C₁₁H₁₄ClNO₂S) with fragmentation patterns (-45 Da for ethyl loss, -36 Da for HCl) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1 to 3:1 gradient) to resolve polar byproducts .

- Recrystallization : Ethanol or methanol at low temperatures (0–5°C) yields high-purity crystals .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) minimizes decomposition .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The chlorine atom at the 2-position activates the benzothiazole ring for nucleophilic attack. Key observations:

- Kinetic Studies : Second-order rate constants (k₂ ≈ 1.5 × 10⁻³ M⁻¹s⁻¹) with amines in DMF at 25°C indicate moderate reactivity .

- Leaving Group Ability : Comparative studies with bromo analogs show 2–3x slower substitution rates, suggesting chlorine’s poorer leaving-group capacity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing transition states .

Q. What computational methods are used to predict the compound’s electronic properties and reaction pathways?

- DFT Calculations : At the B3LYP/6-31G(d) level, HOMO-LUMO gaps (~4.5 eV) predict electrophilic behavior at the thiazole sulfur .

- Molecular Dynamics : Simulations reveal conformational flexibility in the tetrahydro ring (energy barriers <3 kcal/mol) .

- Docking Studies : The ester group’s orientation influences binding affinity to biological targets (e.g., ΔG = -8.2 kcal/mol with kinase enzymes) .

Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data?

- NMR Chemical Shifts : Apply scaling factors (e.g., 0.961 for IR) to align DFT-calculated shifts with experimental values .

- Error Analysis : Discrepancies >0.3 ppm in ¹H NMR often indicate unaccounted solvent effects or hydrogen bonding .

- X-ray Crystallography : Resolve ambiguous NOE correlations by comparing experimental crystal structures with computational models .

Q. What strategies are employed to study the compound’s potential in medicinal chemistry applications?

- SAR Studies : Modify the ethyl ester to methyl or tert-butyl analogs to assess bioavailability .

- In Vitro Assays : Screen against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) with ATPase inhibition as a mechanistic focus .

- Metabolic Stability : Use liver microsome models (e.g., rat S9 fractions) to measure ester hydrolysis rates (t₁/₂ ≈ 45 minutes) .

Q. How to assess the stability of the ester group under different storage conditions?

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks; HPLC monitors hydrolysis to the carboxylic acid (<5% degradation indicates stability) .

- pH-Dependent Stability : The ester hydrolyzes rapidly in alkaline conditions (pH >9, t₁/₂ <1 hour) but remains intact at pH 4–7 .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm) under UVA exposure (5 J/cm²) .

Methodological Notes

- Contradictory Data : Discrepancies in melting points (e.g., reported ranges of 85–92°C) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to verify .

- Safety Protocols : Handle the chloro derivative in fume hoods due to volatile byproducts (e.g., HCl gas) and store at 2–8°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.